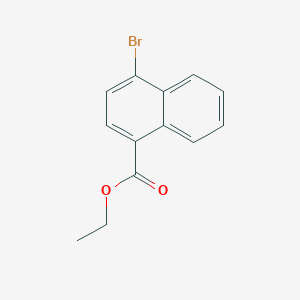

Ethyl 4-Bromo-1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

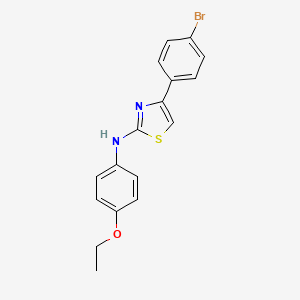

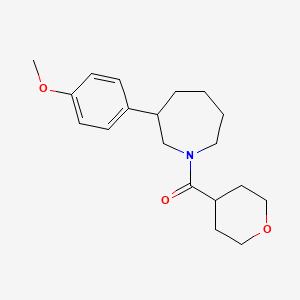

Ethyl 4-Bromo-1-naphthoate is an organic compound . It belongs to the naphthalene family. Its molecular formula is C13H11BrO2 and its average mass is 279.129 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 4-Bromo-1-naphthoate is represented by the formula C13H11BrO2 . The SMILES string representation isCCOC(=O)c1ccc(c2c1ccc c2)Br . Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-Bromo-1-naphthoate are not detailed in the retrieved sources, a related compound, ethyl bromo-1-naphthoate, has been studied for its alkaline hydrolysis .Aplicaciones Científicas De Investigación

Synthesis Applications

Ethyl 4-Bromo-1-naphthoate serves as a versatile compound in various synthesis applications:

- Synthesis of Ethyl Canthinone-1-carboxylates : Utilized in a three-step synthesis approach involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation, leading to the production of ethyl canthin-6-one-1-carboxylate and its analogues (Ioannidou et al., 2011).

- Electrochemical Polymerization : A key component in the synthesis of poly [3-(1-naphthylthiophene)], demonstrating its utility in advanced polymer chemistry (Dogbéavou et al., 1997).

- Selective Synthesis of Polysubstituted Naphthalenes : Used in Ni-catalyzed reductive arylalkenylation of alkynes, aiding in the synthesis of naphthalene derivatives (Zeng et al., 2022).

Crystallography and Molecular Structure Studies

Ethyl 4-Bromo-1-naphthoate plays a significant role in understanding molecular structures:

- Crystal Structure Elucidation : Crucial in determining the crystal and molecular structures of certain compounds through X-ray diffraction data, enhancing our understanding of molecular interactions (Kaur et al., 2012).

Chemical Reaction Studies

The compound is instrumental in studying various chemical reactions:

- Exploring Chemical Reactions : Involved in studies like the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, providing insights into reaction mechanisms and product formation (Haak & Plas, 2010).

- Role in Mediated Electrochemical Reduction : Used in research on the mediated electrochemical reduction of oxygen to hydrogen peroxide, demonstrating its utility in electrochemical applications (Calabrese et al., 1983).

Material Science and Organic Chemistry

Ethyl 4-Bromo-1-naphthoate is used in the development of novel materials and in organic chemistry studies:

- Development of Fluorescent Microspheres : Key in synthesizing fluorescent monomers for the creation of copolymerized fluorescent microspheres, indicating its potential in material science (Zhao et al., 2009).

Safety and Hazards

Ethyl 4-Bromo-1-naphthoate is intended for research and development use only and is not for medicinal, household, or other uses . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mecanismo De Acción

Mode of Action

It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by Ethyl 4-Bromo-1-naphthoate .

Propiedades

IUPAC Name |

ethyl 4-bromonaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVHZHNLGGADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one](/img/structure/B2982266.png)

![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2982283.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)